molecular formula C14H11Cl2N3O3 B12016263 3,4-Dichloro-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide CAS No. 765912-76-3

3,4-Dichloro-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide

Cat. No.: B12016263
CAS No.: 765912-76-3
M. Wt: 340.2 g/mol
InChI Key: APJSRVVBYIJUNA-CNHKJKLMSA-N
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Description

3,4-Dichloro-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes dichlorobenzene, furan, and hydrazine moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide typically involves multiple steps:

  • Formation of the Hydrazone Intermediate: : The initial step involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

    Furan-2-carbaldehyde+Hydrazine hydrateFuran-2-ylmethylene hydrazone\text{Furan-2-carbaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{Furan-2-ylmethylene hydrazone} Furan-2-carbaldehyde+Hydrazine hydrate→Furan-2-ylmethylene hydrazone

  • Acylation Reaction: : The hydrazone intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product. This reaction is typically conducted in an inert solvent like dichloromethane at low temperatures.

    Furan-2-ylmethylene hydrazone+3,4-Dichlorobenzoyl chlorideThis compound\text{Furan-2-ylmethylene hydrazone} + \text{3,4-Dichlorobenzoyl chloride} \rightarrow \text{this compound} Furan-2-ylmethylene hydrazone+3,4-Dichlorobenzoyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.

  • Reduction: : The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

  • Substitution: : The dichlorobenzene ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 3,4-Dichloro-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a subject of interest in drug discovery.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzamide: A simpler analog lacking the furan and hydrazone moieties.

    Furan-2-carbaldehyde: A precursor in the synthesis of the target compound.

    Hydrazine derivatives: Compounds with similar hydrazone functionalities.

Uniqueness

3,4-Dichloro-N-(2-(2-(furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide is unique due to its combination of dichlorobenzene, furan, and hydrazone moieties. This structural complexity allows for diverse chemical reactivity and potential biological activities, distinguishing it from simpler analogs.

Properties

CAS No.

765912-76-3

Molecular Formula

C14H11Cl2N3O3

Molecular Weight

340.2 g/mol

IUPAC Name

3,4-dichloro-N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C14H11Cl2N3O3/c15-11-4-3-9(6-12(11)16)14(21)17-8-13(20)19-18-7-10-2-1-5-22-10/h1-7H,8H2,(H,17,21)(H,19,20)/b18-7+

InChI Key

APJSRVVBYIJUNA-CNHKJKLMSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=COC(=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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